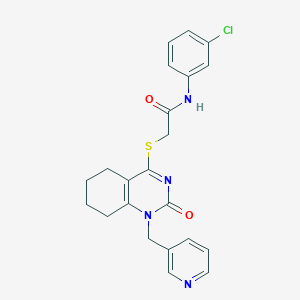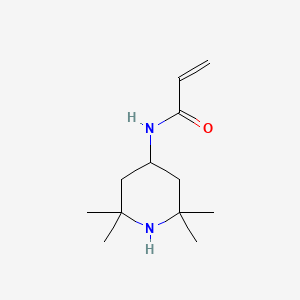
5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a brominated furan ring and a pyrimidine moiety linked by a phenyl bridge. It holds promise for use in chemical, biological, medical, and industrial research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide generally involves a multi-step process:
Bromination of Furan-2-carboxamide: : Starting with furan-2-carboxamide, a bromination reaction is carried out using bromine in the presence of a catalyst like iron (III) bromide to form 5-bromo-furan-2-carboxamide.
Formation of 4-aminophenyl intermediate: : This involves a reaction between 4-aminophenyl and 4-(diethylamino)-6-methylpyrimidine-2-yl chloride in the presence of a base such as triethylamine.
Coupling Reaction: : Finally, the 4-aminophenyl intermediate is coupled with the 5-bromo-furan-2-carboxamide under conditions typically involving a coupling agent like EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) in a solvent such as DMF (dimethylformamide) to yield the final compound.
Industrial Production Methods
Industrial production methods might involve similar synthetic steps but scaled up with optimization for yield and purity. The processes might include continuous flow reactions, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo several types of reactions, including:
Substitution Reactions: : The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: : The aromatic rings and functional groups can participate in oxidation or reduction reactions.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used include:
Nucleophiles: : Such as amines or thiols for substitution reactions.
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: : Such as sodium borohydride for reduction reactions.
Major Products
The major products from these reactions depend on the specific reagents and conditions used, but typically include modified versions of the original compound with altered functional groups.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis for constructing more complex molecules.
Biology: : Investigated for its potential as a probe in biochemical assays due to its ability to bind specific proteins or DNA sequences.
Medicine: : Explored as a candidate for drug development, particularly for diseases where its structural motif is relevant.
Industry: : Utilized in material science for the development of novel polymers or as a catalyst in specific chemical processes.
Mecanismo De Acción
The mechanism of action of this compound can vary depending on its specific application:
Molecular Targets: : It may interact with specific enzymes, receptors, or nucleic acids, modifying their activity.
Pathways: : It could be involved in pathways related to cell signaling, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide
5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide
Uniqueness
What sets 5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide apart from these compounds is the presence of the diethylamino group and the brominated furan ring, which may confer unique reactivity and binding properties, potentially making it more effective in certain applications or easier to manipulate in synthetic procedures.
Hopefully, this deep dive into this compound provides the insights you're after. Let me know if there's more you want to know!
Propiedades
IUPAC Name |
5-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O2/c1-4-26(5-2)18-12-13(3)22-20(25-18)24-15-8-6-14(7-9-15)23-19(27)16-10-11-17(21)28-16/h6-12H,4-5H2,1-3H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZQREXWBUDTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2585212.png)
![6-(4-methoxyphenethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585215.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B2585219.png)
![3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide](/img/structure/B2585222.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2585223.png)
![2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2585224.png)







![2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2585235.png)
